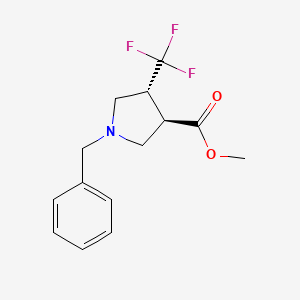
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group
準備方法
The synthesis of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzyl group may contribute to binding affinity and specificity, while the pyrrolidine ring provides structural stability.
類似化合物との比較
trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: can be compared with other pyrrolidine derivatives, such as:
trans-Methyl 1-benzyl-4-(methyl)pyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
trans-Methyl 1-benzyl-4-(chloromethyl)pyrrolidine-3-carboxylate:
trans-Methyl 1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate: The hydroxymethyl group introduces different hydrogen bonding capabilities, influencing its solubility and interactions with biological targets.
The presence of the trifluoromethyl group in This compound makes it unique, as this group significantly impacts its chemical stability, lipophilicity, and biological activity.
特性
分子式 |
C14H16F3NO2 |
|---|---|
分子量 |
287.28 g/mol |
IUPAC名 |
methyl (3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-20-13(19)11-8-18(9-12(11)14(15,16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
InChIキー |
BIEPZFCAZKUWNM-RYUDHWBXSA-N |
異性体SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C(F)(F)F)CC2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


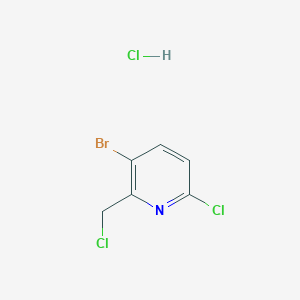
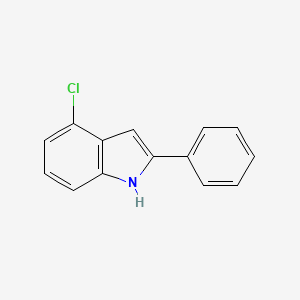


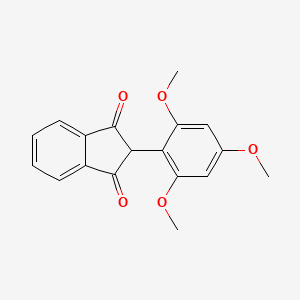
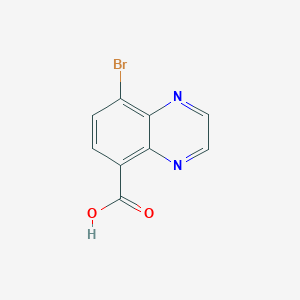
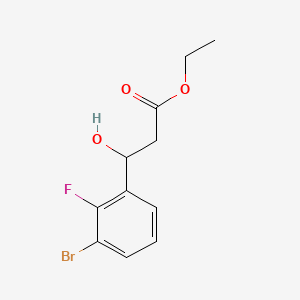
![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)
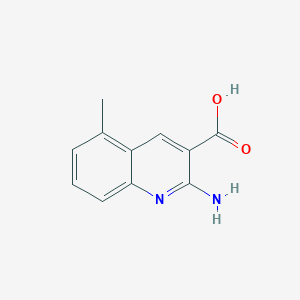
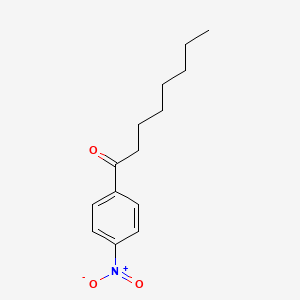
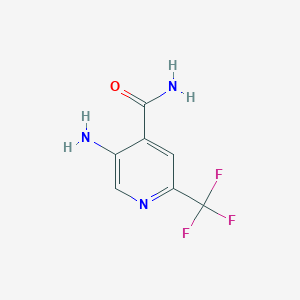

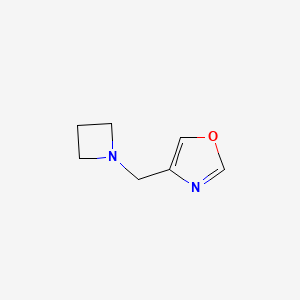
![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)
